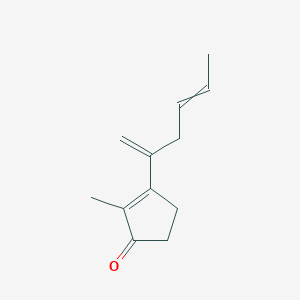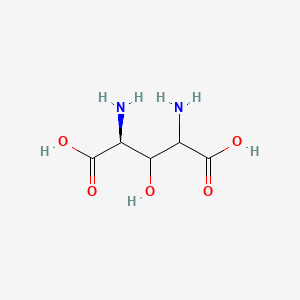![molecular formula C9H14N2S B14557177 Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- CAS No. 61767-96-2](/img/structure/B14557177.png)
Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a methyl group at position 4 and a 2-methylpropylthio group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between 2-chloro-4-methylpyrimidine and 2-methylpropylthiol under basic conditions can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-4-methylpyrimidine
- 4-Methyl-2-(methylthio)pyrimidine
- 2-Isopropylthio-4-methylpyrimidine
Uniqueness
Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- is unique due to the presence of the 2-methylpropylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
61767-96-2 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropylsulfanyl)pyrimidine |
InChI |
InChI=1S/C9H14N2S/c1-7(2)6-12-9-10-5-4-8(3)11-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
YOXIESCUKAEKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B14557096.png)


![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]tridecane](/img/structure/B14557116.png)

![(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14557126.png)

![4-[2-([1,1'-Biphenyl]-2-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14557139.png)


![(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane](/img/structure/B14557161.png)
![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)


